

2-Chloro-2,5-dimethylhexane molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-2,5-dimethylhexane

Cat. No.: B1583108

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **2-Chloro-2,5-dimethylhexane**

Abstract

This technical guide provides a comprehensive examination of the molecular structure of **2-Chloro-2,5-dimethylhexane**. Intended for researchers, scientists, and professionals in drug development and organic chemistry, this document delves into the molecule's structural elucidation, physicochemical properties, spectroscopic signature, and synthetic pathways. By integrating foundational chemical principles with practical experimental insights, this guide serves as an authoritative resource for understanding and utilizing this tertiary halogenated alkane. We will explore its achiral nature, the influence of its substituent groups on spectroscopic behavior, and its characteristic reactivity, which is dominated by unimolecular substitution and elimination pathways. Detailed experimental protocols for its synthesis and characterization are provided to bridge theoretical knowledge with practical application.

Core Molecular Identity

2-Chloro-2,5-dimethylhexane is a halogenated alkane, a class of compounds that serve as crucial intermediates in a multitude of organic syntheses. Understanding its fundamental structure is paramount to predicting its behavior and utility.

Nomenclature and Formula

The compound is systematically named according to IUPAC nomenclature, which precisely describes its atomic connectivity.

- IUPAC Name: **2-chloro-2,5-dimethylhexane**[\[1\]](#)[\[2\]](#)
- Chemical Formula: C₈H₁₇Cl[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 148.67 g/mol [\[1\]](#)[\[2\]](#)
- CAS Registry Number: 29342-44-7[\[1\]](#)[\[2\]](#)
- SMILES: CC(C)CCC(C)(C)Cl[\[2\]](#)[\[3\]](#)
- InChIKey: SVRDRJZPEYTXKX-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)[\[3\]](#)

The structure consists of a six-carbon hexane backbone. A chlorine atom and a methyl group are substituted at the C2 position, while a second methyl group is located at the C5 position.

Structural Isomerism and Stereochemistry

The molecular formula C₈H₁₇Cl can represent numerous constitutional isomers, which differ in the connectivity of their atoms. Examples include 1-chloro-2,5-dimethylhexane, 3-chloro-2,5-dimethylhexane, and 5-chloro-2,2-dimethylhexane[\[4\]](#). The specific placement of the chlorine and methyl groups at the C2 position defines the unique properties of **2-Chloro-2,5-dimethylhexane**.

A critical aspect of its structure is its lack of chirality. A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups. In **2-Chloro-2,5-dimethylhexane**, the C2 atom is bonded to a chlorine atom, two identical methyl groups, and the rest of the alkyl chain. Since two of the substituents are identical, this carbon is not a chiral center. Similarly, the C5 carbon is bonded to two identical methyl groups, a hydrogen, and the alkyl chain, making it achiral as well. Consequently, the molecule does not have enantiomers and is optically inactive.

Caption: Connectivity diagram of **2-Chloro-2,5-dimethylhexane**.

Physicochemical Properties

The physical properties of **2-Chloro-2,5-dimethylhexane** are dictated by its molecular structure, including its size, shape, and the presence of the polar C-Cl bond. It is generally a colorless liquid with low solubility in water but good solubility in organic solvents.[\[5\]](#)

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ Cl	[1] [2]
Molecular Weight	148.67 g/mol	[1] [2]
Boiling Point	157.6 °C at 760 mmHg	[5]
Flash Point	43.5 °C	[5]
Density	0.862 g/cm ³	[5]
Refractive Index	1.422	[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural verification of **2-Chloro-2,5-dimethylhexane**. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum will show distinct signals for the chemically non-equivalent protons. The two methyl groups at C2 are equivalent and will appear as a single sharp singlet. The protons on the methylene groups (C3 and C4) will appear as multiplets due to coupling with neighboring protons. The single proton at C5 will be a multiplet, and the two methyl groups at C5 are equivalent, appearing as a doublet due to coupling with the C5 proton. The presence of the electronegative chlorine atom at C2 will cause the adjacent protons (on C3) to be deshielded, shifting their resonance downfield.
- ¹³C NMR: The carbon NMR spectrum is expected to show eight distinct signals, one for each carbon atom in a unique chemical environment. The carbon atom bonded to chlorine (C2) will be significantly deshielded, appearing at a characteristic downfield chemical shift. The signals for the other carbons can be assigned based on their distance from the electron-withdrawing chlorine atom and the degree of substitution.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[6]

- C-H Stretching: Strong, sharp peaks will be observed in the 2850-3000 cm^{-1} region, characteristic of sp^3 C-H bond stretching in the methyl and methylene groups.[7]
- C-H Bending: Peaks in the 1350-1480 cm^{-1} region correspond to the bending vibrations of the C-H bonds in the methyl and methylene groups.
- C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm^{-1} , is indicative of the C-Cl stretching vibration. The exact position depends on the conformation of the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): The mass spectrum will exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), there will be two molecular ion peaks: one for the molecule containing ^{35}Cl (M^+) and another, approximately one-third the intensity, for the molecule containing ^{37}Cl ($\text{M}+2$).[8]
- Fragmentation: The most prominent fragmentation pathway involves the loss of a chlorine radical to form a stable tertiary carbocation. Subsequent fragmentation of the alkyl chain will lead to a series of smaller fragment ions, providing further structural information.

Synthesis and Reactivity

Synthesis via $\text{S}_{\text{n}}1$ Reaction

2-Chloro-2,5-dimethylhexane is a tertiary alkyl halide, which is efficiently synthesized via a unimolecular nucleophilic substitution ($\text{S}_{\text{n}}1$) reaction. A common and instructive method involves the reaction of the corresponding tertiary alcohol, 2,5-dimethylhexane-2-ol, with concentrated hydrochloric acid.[9][10]

The mechanism proceeds through three key steps:

- Protonation: The hydroxyl group of the alcohol is protonated by the strong acid (HCl), converting it into a good leaving group (water).
- Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a relatively stable tertiary carbocation at the C2 position. This is the slow, rate-determining step of the reaction.^[8]
- Nucleophilic Attack: The chloride ion (Cl⁻) from HCl, acting as a nucleophile, attacks the planar carbocation to form the final product, **2-Chloro-2,5-dimethylhexane**.

Chemical Reactivity

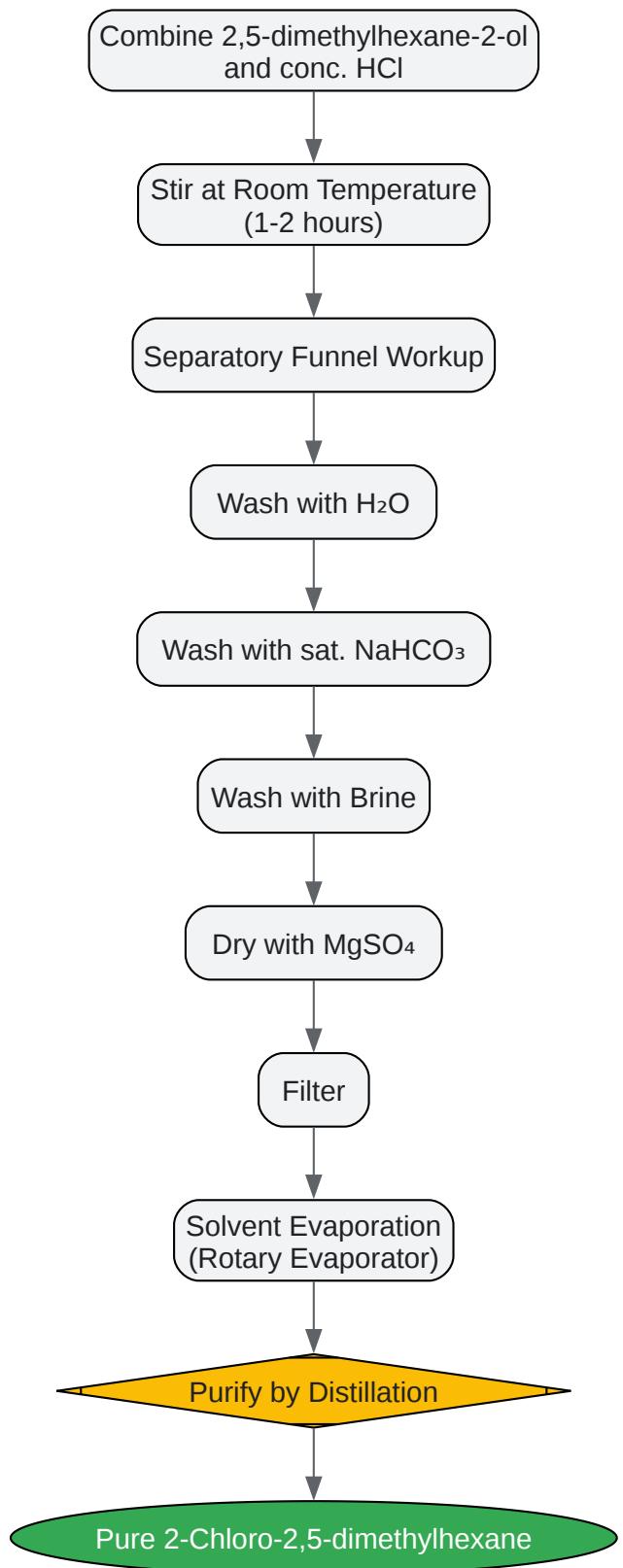
The reactivity of **2-Chloro-2,5-dimethylhexane** is dominated by the tertiary carbon-chlorine bond. The stability of the tertiary carbocation intermediate makes it highly susceptible to S_N1 and E1 (unimolecular elimination) reactions. When treated with a weak nucleophile/weak base in a polar protic solvent, it will readily undergo substitution. In the presence of a strong base, elimination reactions to form alkenes (e.g., 2,5-dimethylhex-1-ene and 2,5-dimethylhex-2-ene) will compete with and often predominate over substitution.

Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), must be followed.

Protocol: Synthesis of 2-Chloro-2,5-dimethylhexane

This procedure is adapted from the well-established synthesis of 2,5-dichloro-2,5-dimethylhexane.^{[9][11]}


Materials:

- 2,5-dimethylhexane-2-ol
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution

- Anhydrous Magnesium Sulfate (MgSO_4)
- Separatory funnel, round-bottom flask, condenser
- Heating mantle

Procedure:

- In a round-bottom flask, combine 1.0 equivalent of 2,5-dimethylhexane-2-ol with 4-5 equivalents of cold, concentrated HCl.
- Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
- Wash the organic layer sequentially with cold water, saturated NaHCO_3 solution (caution: gas evolution), and finally with brine.
- Dry the organic layer over anhydrous MgSO_4 .
- Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Purify the **2-Chloro-2,5-dimethylhexane** by simple distillation if necessary.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-Chloro-2,5-dimethylhexane**.

Protocol: Characterization by ^1H NMR Spectroscopy

Procedure:

- Prepare a sample by dissolving approximately 10-20 mg of purified **2-Chloro-2,5-dimethylhexane** in ~0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry NMR tube.
- Acquire the ^1H NMR spectrum using a standard 300 or 400 MHz NMR spectrometer.
- Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.
- Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.

Conclusion

2-Chloro-2,5-dimethylhexane is an achiral tertiary haloalkane with a well-defined molecular structure. Its identity is confirmed through a combination of spectroscopic techniques, including NMR, IR, and Mass Spectrometry, which reveal the influence of the chloro-substituent on its chemical environment. Its synthesis is readily achieved via an $\text{S}_{\text{n}}1$ reaction from its corresponding alcohol, a pathway dictated by the stability of the tertiary carbocation intermediate. This same intermediate governs its reactivity, predisposing the molecule to unimolecular substitution and elimination reactions. The comprehensive understanding of this molecule's structure and behavior outlined in this guide provides a solid foundation for its application in advanced organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
- 2. 2-Chloro-2,5-dimethylhexane | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chloro-2,5-dimethylhexane [stenutz.eu]
- 4. 5-Chloro-2,2-dimethylhexane | C8H17Cl | CID 64514220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
- 7. brainly.com [brainly.com]
- 8. 2,5-Dichloro-2,5-dimethylhexane|CAS 6223-78-5 [benchchem.com]
- 9. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S_N1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 10. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 11. 2,5-DICHLORO-2,5-DIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [2-Chloro-2,5-dimethylhexane molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583108#2-chloro-2-5-dimethylhexane-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com